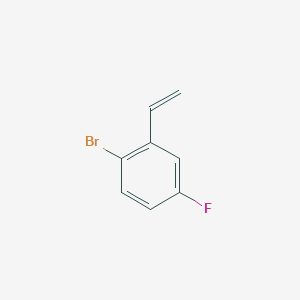

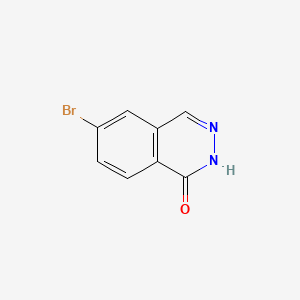

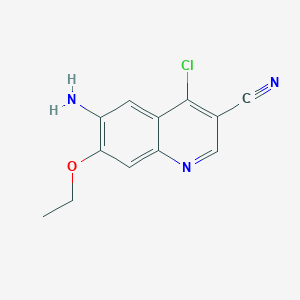

![molecular formula C8H7ClN4O2 B1279545 Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 75680-93-2](/img/structure/B1279545.png)

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Overview

Description

The compound of interest, Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, is a derivative of the pyridazine class of heterocyclic compounds, which have garnered attention in medicinal chemistry due to their significant pharmaceutical properties. Pyridazine analogs are known for their diverse biological activities and have been utilized in various fields, including agriculture, where they serve as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemicals .

Synthesis Analysis

The synthesis of related pyridazine derivatives involves a multi-step process. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by reacting 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by subsequent reactions involving lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) under cold conditions, and finally heating with chloroamine T in the presence of ethanol . Another synthesis approach for related compounds includes a one-pot synthesis method that allows for the regioselective reaction of hydrazides with a chloro substituent on a pyridazine ring, followed by intramolecular cyclization to afford the desired tricyclic compounds .

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) techniques. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine crystallizes in the monoclinic crystal system with the space group P21/c . The 3D structure of a similar compound, 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine, was also confirmed by single crystal X-ray structural analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be explored through Density Functional Theory (DFT) calculations, which help in understanding the harmony between theoretical and experimental values. The HOMO-LUMO energy gap and global reactivity descriptor values are determined to assess the chemical reactivity and stability of the compounds. Intermolecular interactions such as hydrogen bonding and halogen interactions play a significant role in the stability and reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and intermolecular interactions. The presence of intermolecular hydrogen bonds, such as C-H...N and C-H...F, and other interactions like C-Cl...cg, are critical in determining the crystal packing and stability of these compounds. Hirshfeld surface analysis and energy frameworks are used to understand the packing of molecules and the different intermolecular interaction energies within the crystal structure . These analyses contribute to the understanding of the compound's properties, which is essential for their potential application in pharmaceuticals and agrochemicals.

Scientific Research Applications

- Application Summary : This compound has been studied for its potential antibacterial properties . Infectious diseases pose a major challenge to human health, and there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity .

- Methods of Application : A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

- Results : Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Safety And Hazards

properties

IUPAC Name |

ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-10-6-4-3-5(9)12-13(6)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUBOXQUQKOFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461274 | |

| Record name | ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |

CAS RN |

75680-93-2 | |

| Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-carboxylic acid, 6-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

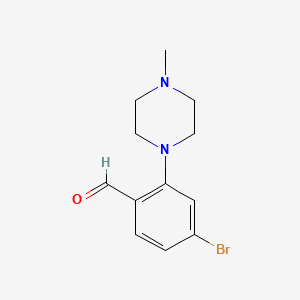

![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

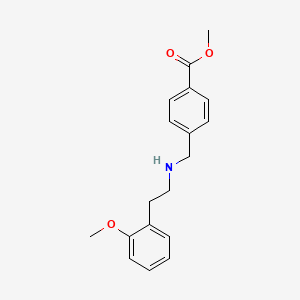

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)

![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)